n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
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Overview
Description
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: is a complex organic compound with a unique structure that combines a cyclohexene ring, a spirocyclic diazaspirodecane, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often using amines and carbonyl compounds.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the diazaspirodecane core, potentially converting them to alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols
Substitution: Various substituted amides
Scientific Research Applications
Chemistry
In chemistry, n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares the cyclohexane ring structure but differs in its ester functional groups.
cis-1,3-Dimethylcyclohexane: This compound has a similar cyclohexane ring but with different substituents.
Uniqueness
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its combination of a cyclohexene ring, a spirocyclic diazaspirodecane, and an acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H29N3O3 with a molecular weight of 345.46 g/mol. The IUPAC name is N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. Its structure features a cyclohexene ring and a diazaspirodecane moiety, contributing to its biological activity.
Research indicates that compounds with similar structural motifs can interact with various biological targets:
- Receptor Binding : The diazaspiro structure has been associated with modulation of opioid receptors and other G-protein coupled receptors (GPCRs), which are crucial for pain management and neuropharmacology .
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of glycine transporters (GlyT), which are implicated in pain signaling pathways .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Opioid Receptor Modulation
In a study examining the pharmacological profile of diazaspiro compounds, this compound demonstrated significant selectivity for mu-opioid receptors over delta and kappa receptors. This selectivity suggests potential applications in pain management with reduced side effects associated with broader opioid receptor activation.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of structurally similar compounds against various bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead structure for developing new antibiotics.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKYJIDDKUREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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